Androgen Receptor Antagonist Activity of 8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one
As of the evidence cutoff, publicly available repositories (BindingDB, ChEMBL, PubChem) do not contain bioactivity data for CAS 1864878-16-9. This compound lacks entry in major curated chemical biology databases, and no peer-reviewed publication or patent with quantitative assay data for this specific compound was identified in the search corpus [1]. The BindingDB record (BDBM50382163 / CHEMBL2023820) listed in initial search results was confirmed to correspond to a different chemotype (a biphenyl carboxylic acid derivative, SMILES: OC(=O)c1cccc(Nc2ccc([N+]([O-])=O)c3ccccc23)c1), not the target tetrahydropyrrolo-diazepinone [2]. The PDB entries 5BVE and 5BVF contain co-crystallized tetrahydropyrrolo-diazepenones with ERK2, but these are advanced lead compounds with extensive 2- and 8-position substitution far exceeding the minimal 8-bromo-3-methyl scaffold [3]. Consequently, no evidence dimension meeting the minimum admission criteria (clear comparator with quantitative data for both target compound and comparator) can be presented at this time. Weak class-level inference from the ERK2 tetrahydropyrrolo-diazepinone series suggests that 8-bromo substitution may serve as a synthetic handle for cross-coupling diversification, but this has not been demonstrated for the 3-methyl regioisomer specifically [3]. Low evidence strength. The compound's primary scientific value may lie in its use as a synthetic building block or as a negative control for bromine-dependent activity in SAR studies, though no published data currently support this role.
| Evidence Dimension | Bioactivity data availability |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in public databases (BindingDB, ChEMBL, PubChem) as of April 30, 2026. |
| Comparator Or Baseline | Related tetrahydropyrrolo-diazepinones (e.g., PDB 5BVE ligand: IC50 = 0.03–0.3 nM for ERK2 [3]; 8-bromo-5-methyl regioisomer: no bioactivity data found). |
| Quantified Difference | Cannot be calculated due to absence of target compound data. |
| Conditions | Database search across BindingDB, ChEMBL, PubChem, and PubMed. |
Why This Matters
Absence of public bioactivity data for this specific regioisomer means procurement decisions must be based on synthetic utility (bromo handle for cross-coupling) rather than demonstrated target engagement; researchers should verify identity by 1H NMR to confirm 3-methyl rather than 5-methyl substitution before use.
- [1] BindingDB, ChEMBL, PubChem, and PubMed searches performed April 30, 2026. No bioactivity records identified for CAS 1864878-16-9. View Source
- [2] BindingDB Entry BDBM50382163 (CHEMBL2023820). Confirmed by SMILES search to be a different chemotype (biphenyl carboxylic acid derivative), not the target tetrahydropyrrolo-diazepinone. View Source
- [3] Bagdanoff, J.T., Jain, R., Han, W., Zhu, S., Madiera, A.M., Lee, P.S., Ma, X., Poon, D. Tetrahydropyrrolo-diazepenones as inhibitors of ERK2 kinase. Bioorg. Med. Chem. Lett. 2015, 25, 3788–3792. PDB: 5BVE, 5BVF. View Source
